molecular formula C6H11Cl2N3 B117107 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride CAS No. 157327-44-1

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride

Cat. No. B117107
M. Wt: 196.07 g/mol
InChI Key: ZPIFAYFILYYZIG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is a chemical compound that has been studied for its potential applications in the field of medicine . It has been evaluated for its enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .


Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is C6H11Cl2N3 . The molecular weight is 196.08 . The InChI key is ZPIFAYFILYYZIG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride include a molecular weight of 123.16 g/mol, an XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .

Scientific Research Applications

Corrosion Inhibition

Pyrazolopyridine derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. Research conducted by Dandia et al. (2013) demonstrated the efficacy of these compounds in reducing corrosion, suggesting their application in industrial settings to protect metal surfaces against acidic corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).

Antiproliferative Activity

Studies have explored the antiproliferative effects of pyrazolopyridine derivatives on various cancer cell lines. Pawar, Pansare, and Shinde (2017) synthesized a series of these compounds and tested their efficacy against lung, cervical, breast, and prostate cancer cells, showing promising results in inhibiting tumor cell proliferation (Pawar, Pansare, & Shinde, 2017).

Inhibitors of Human Eosinophil Phosphodiesterase

Research by Duplantier et al. (2007) investigated pyrazolopyridine derivatives as inhibitors of human eosinophil phosphodiesterase. Their findings highlighted the potential of these compounds in medical applications, particularly in treating conditions involving eosinophils (Duplantier et al., 2007).

Molecular Conformations and Hydrogen Bonding

The molecular structures and hydrogen bonding properties of various pyrazolopyridine derivatives have been a subject of study. Research by Sagar et al. (2017) provided insights into the conformational properties of these compounds, which is crucial for understanding their chemical behavior and potential applications (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors

Pyrazolopyridine derivatives have been evaluated for their role as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. Samala et al. (2013) synthesized and tested several compounds for this purpose, identifying potential new treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Synthesis of Novel Fused Heterobicycles

The synthesis and properties of pyrazolopyridine-3-ols, a novel class of fused heterobicycles, have been investigated. Karthikeyan, Vijayakumar, and Sarveswari (2014) contributed to the understanding of these compounds, which may have various pharmaceutical and industrial applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Electrochemical Studies

Sudheer and Quraishi (2015) conducted studies focusing on the electrochemical properties of aryl pyrazolopyridine derivatives. Their research provided insights into the potential application of these compounds in electrochemistry and materials science (Sudheer & Quraishi, 2015).

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIFAYFILYYZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375237
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride

CAS RN

157327-44-1
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride

Citations

For This Compound
1
Citations
DN Deaton, CD Haffner, BR Henke, MR Jeune… - Bioorganic & Medicinal …, 2018 - Elsevier
Starting from 4-amino-8-quinoline carboxamide lead 1a and scaffold hopping to the chemically more tractable quinazoline, a systematic exploration of the 2-substituents of the …
Number of citations: 14 www.sciencedirect.com

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